5-Cyclobutyl-1,2,4-oxadiazol-3-amine
Overview
Description
5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound. It has the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine includes a cyclobutyl group attached to the 5-position of a 1,2,4-oxadiazol-3-amine ring . The InChI key for this compound is XJOJXINBSJBDHU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a solid at room temperature . Its molecular weight is 139.16 g/mol , and its InChI key is XJOJXINBSJBDHU-UHFFFAOYSA-N .Scientific Research Applications
- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and other miscellaneous applications .
- 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
- They have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
- Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .
Medicinal Chemistry
Agricultural Biological Activities
High Energy Molecules
- A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .
- These synthesized compounds were screened for anticancer activity. IC50 values of the most active compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
- Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
Anticancer Agent
Antidiabetic Agent
Antiviral Agent
- Oxadiazoles are of considerable importance in different fields such as material science .
- The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
- The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
- Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities .
- The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agent .
Material Science
Ionic Salts
Pharmaceutical Compounds
Anti-Inflammatory Agent
Antibacterial Agent
Antifungal Agent
Safety And Hazards
Future Directions
1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, have gained a lot of attention due to their potential applications in different fields of research and industry. They are considered key templates for the development of new therapeutic agents . Therefore, further refinement and exploration of 1,2,4-oxadiazole derivatives could lead to the discovery of new drugs with anti-infective properties .
properties
IUPAC Name |
5-cyclobutyl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPMDRVVCYBVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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